molecular formula C7H11N3O2 B15235269 1-(3-Aminopropyl)pyrimidine-2,4-dione CAS No. 54494-30-3

1-(3-Aminopropyl)pyrimidine-2,4-dione

Cat. No.: B15235269
CAS No.: 54494-30-3
M. Wt: 169.18 g/mol
InChI Key: WWRIHHULVISXRU-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-aminopyrimidine with 3-bromopropylamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.

    Reduction: Formation of reduced aminopropyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(3-Aminopropyl)pyrimidine-2,4-dione
  • 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-thione

Uniqueness: 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

54494-30-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(3-aminopropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c8-3-1-4-10-5-2-6(11)9-7(10)12/h2,5H,1,3-4,8H2,(H,9,11,12)

InChI Key

WWRIHHULVISXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCN

Origin of Product

United States

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